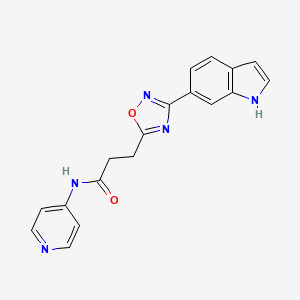![molecular formula C21H26N6O2 B12164258 N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12164258.png)
N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, so let’s break it down. The systematic name reveals its structure : This compound is a mouthful, so let’s break it down. The systematic name reveals its structure: N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide . Phew! It’s a hybrid of various functional groups, including an indole, a triazole, and a pyrrolidine ring. Let’s explore its significance.
Preparation Methods
Synthesis:: The compound can be synthesized by coupling tryptamine (an indole derivative) with ibuprofen (2-(4-isobutylphenyl)propionic acid) via an amide bond formation . The reaction employs N, N’-dicyclohexylcarbodiimide (DCC) as a “dehydrating” reagent. Here’s the simplified reaction:
Ibuprofen+TryptamineDCCN-3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide
Industrial Production:: While lab-scale synthesis is feasible, industrial production methods may involve more efficient processes to meet demand.
Chemical Reactions Analysis
Reactions::
- Amide Formation : The key step involves the amide bond formation between the carboxylic acid group of ibuprofen and the amino group of tryptamine.
- Oxidation/Reduction : Depending on the context, this compound may undergo oxidation or reduction reactions.
- Substitution : The triazole ring could participate in substitution reactions.
- DCC : Dehydrating agent for amide synthesis.
- Solvents : Commonly used are DMF, DMSO, or THF.
- Temperature : Reaction typically occurs at room temperature.
Major Products:: The major product is the desired compound itself.
Scientific Research Applications
Chemistry::
- Drug Design : Its unique structure may inspire novel drug candidates.
- Bioconjugation : Useful for linking biomolecules.
- Neuroscience : Due to the indole moiety, it might have neuroactive properties.
- Anti-inflammatory Activity : Similar to ibuprofen.
- Pharmaceuticals : Potential therapeutic agents.
- Materials Science : May find applications in polymers or coatings.
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
or N-(2-hydroxy-2-(1H-indol-3-yl)ethyl)acetamide (C12H14N2O2) . These might provide valuable context.
Properties
Molecular Formula |
C21H26N6O2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H26N6O2/c1-13(2)11-27-12-15(9-19(27)28)20(29)24-21-23-18(25-26-21)8-7-14-10-22-17-6-4-3-5-16(14)17/h3-6,10,13,15,22H,7-9,11-12H2,1-2H3,(H2,23,24,25,26,29) |
InChI Key |
FJIOQVFDINTRID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC(CC1=O)C(=O)NC2=NNC(=N2)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12164179.png)
![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B12164187.png)

![tert-butyl 4-[(4-methoxy-1H-indol-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12164195.png)
![2-[(4-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12164199.png)
![(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)acetic acid](/img/structure/B12164209.png)
![(4-Hydroxy-8-methoxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B12164216.png)
![N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B12164223.png)

![2-(6-bromo-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B12164230.png)
![2-(3-acetyl-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12164236.png)
![N-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(tetrahydrofuran-2-yl)methanamine](/img/structure/B12164239.png)
![3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12164240.png)
![4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12164245.png)
